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Compound of Interest

Compound Name: Xanthoxylin

Cat. No.: B115216

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data essential for
the characterization of Xanthoxylin, a naturally occurring acetophenone with known antifungal
and antispasmodic properties. The following sections detail its Nuclear Magnetic Resonance
(NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental
protocols for data acquisition.

Chemical Structure

Xanthoxylin, systematically named 1-(2-hydroxy-4,6-dimethoxyphenyl)ethanone, possesses a
simple yet distinct chemical structure that gives rise to a characteristic spectroscopic profile.

Caption: Chemical structure of Xanthoxylin.

Spectroscopic Data

The following tables summarize the key spectroscopic data for Xanthoxylin, providing a basis
for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a
molecule.
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Table 1: *H NMR Spectroscopic Data for Xanthoxylin (CDCIs)

Chemical Shift ()

Multiplicity Integration Assignment
ppm
13.8 S 1H -OH
6.08 d, J=2.3 Hz 1H H-3
5.92 d, J=2.3Hz 1H H-5
3.85 S 3H 4-OCHs
3.81 S 3H 6-OCHs
2.60 s 3H -C(=O)CHs

Table 2: 13C NMR Spectroscopic Data for Xanthoxylin (CDCI3)[1]

Chemical Shift (8) ppm Assignment
203.0 C=0

165.5 C-4

162.6 C-2

158.9 C-6

105.7 C-1

93.3 C-5

90.8 C-3

55.7 4-OCHs
554 6-OCHs
32.8 -C(=O)CHs

Infrared (IR) Spectroscopy
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IR spectroscopy provides information about the functional groups present in a molecule.

Table 3: Key IR Absorption Bands for Xanthoxylin (KBr Pellet)[2]

Functional Group

Wavenumber (cm~—?) Intensity .

Assignment
3400 - 3100 Broad O-H stretch (phenolic)
2940, 2840 Medium C-H stretch (aliphatic)
1620 Strong C=0 stretch (ketone)
1590, 1460 Strong C=C stretch (aromatic)
1210, 1120 Strong C-O stretch (ether)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule.

Table 4. GC-MS Fragmentation Data for Xanthoxylin[2]

m/z Relative Intensity (%) Assignment

196 30.50 [M]* (Molecular ion)
181 99.99 [M-CHs]*

166 5.50 [M-2CHs]* or [M-C2He]*
138 5.50 [M-C2HsO]*

137 8.00 [M-C2H-0]*

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of Xanthoxylin.

NMR Spectroscopy
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Sample Preparation:
e Weigh approximately 5-10 mg of purified Xanthoxylin.

o Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCIs) containing
0.03% v/v tetramethylsilane (TMS) as an internal standard.

o Transfer the solution to a 5 mm NMR tube.
Instrumentation and Data Acquisition (*H and 3C NMR):
e Spectrometer: A 400 MHz (or higher) NMR spectrometer.
e 'H NMR:
o Pulse sequence: Standard single-pulse experiment.
o Acquisition time: 2-4 seconds.
o Relaxation delay: 1-5 seconds.
o Number of scans: 16-64.
e 1BC NMR:
o Pulse sequence: Proton-decoupled single-pulse experiment.
o Acquisition time: 1-2 seconds.
o Relaxation delay: 2-5 seconds.

o Number of scans: 1024-4096.

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

e Grind 1-2 mg of dry, purified Xanthoxylin with approximately 100-200 mg of dry potassium
bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is
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obtained.

o Place a portion of the powder into a pellet die.

o Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or semi-
transparent pellet.

Instrumentation and Data Acquisition (FTIR):

e Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.
e Mode: Transmission.

o Spectral range: 4000-400 cm™1,

e Resolution: 4 cm~1.

e Number of scans: 16-32.

o A background spectrum of the empty sample compartment should be recorded prior to
sample analysis.

Mass Spectrometry

Sample Preparation (GC-MS):

o Prepare a dilute solution of purified Xanthoxylin (approximately 1 mg/mL) in a volatile
organic solvent such as methanol or ethyl acetate.

Instrumentation and Data Acquisition (GC-MS):

e Gas Chromatograph (GC):
o Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 pm).
o Carrier gas: Helium at a constant flow rate (e.g., 1 mL/min).

o Injector temperature: 250 °C.
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o Oven temperature program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10
°C/min, and hold for 5 minutes.

e Mass Spectrometer (MS):
o lonization mode: Electron lonization (El) at 70 eV.
o Mass analyzer: Quadrupole.
o Scan range: m/z 40-400.

o lon source temperature: 230 °C.

Visualization of Experimental Workflow and
Structural Correlations

The following diagrams illustrate the general workflow for spectroscopic characterization and
the relationship between Xanthoxylin's structure and its spectroscopic signatures.
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General Spectroscopic Characterization Workflow
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Caption: Workflow for spectroscopic characterization.
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Xanthoxylin: Structure-Spectra Correlation

Xanthoxylin Structure

(1-(2-hydroxy-4,6-dimethoxyphenyl)ethanone)
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13C NMR:
- Carbonyl carbon (5 ~203)

- Aromatic carbons (5 90-166)
- Methoxy carbons (6 ~55)

- Acetyl carbon (8 ~33)

1H NMR:
- Aromatic protons (5 5.9-6.1)
- Methoxy protons (& ~3.8)
- Acetyl protons (8 ~2.6)
- Phenolic proton (5 ~13.8)

IR:
- O-H stretch (~3200 cm~?)
- C=0 stretch (~1620 cm~1)
- C=C stretch (~1590 cm~1)
- C-O stretch (~1210 cm~?)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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